molecular formula C30H44O3 B13077576 KadcoccineacidH

KadcoccineacidH

Cat. No.: B13077576
M. Wt: 452.7 g/mol
InChI Key: MYJZULRZDSHOPG-YPQAZMQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccineacid H is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea (Lem.) A.C. Sm. . It features a rare 14(13→12)-abeo-lanostane skeleton and a 5-substituted 2(5H)-furanone motif on the C-17 side chain, distinguishing it from other triterpenoids in its class . Structurally, it is characterized by a tetracyclic system with a fused oxa-heterocyclic ring, as confirmed by NMR and HRESIMS analysis . Kadcoccineacid H exhibits moderate cytotoxicity against human cancer cell lines (IC50 range: 3.11–7.77 μM) and anti-HIV activity (19.4 ± 14.4% inhibition rate) .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(2R)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20-,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChI Key

MYJZULRZDSHOPG-YPQAZMQZSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C

Canonical SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidH involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity and yield of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KadcoccineacidH has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and oxidative stress-related diseases.

    Industry: Utilized in the development of natural health products and supplements .

Mechanism of Action

KadcoccineacidH exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Structural Motifs Key Differences from Kadcoccineacid H
Kadcoccineacid B 6/6/5/6-fused tetracyclic system; lacks furanone side chain Absence of 5-substituted 2(5H)-furanone at C-17
Kadcoccinone B Rearranged lanostane skeleton; epoxy moiety at C-23/C-24 (23R,24S conformation) Epoxide group instead of furanone; different stereochemistry
Kadcoccitane C 6/6/5/6-fused system with C-20 esterification Modified side chain lacking furanone; anticoagulant activity
Kadcoccinic acid D Similar tetracyclic core; hydroxylation at C-15 No furanone; weaker anti-HIV activity (12.4 ± 12.5%)

Cytotoxicity

Compound IC50 (μM) Against Cancer Cells Selectivity Notes
Kadcoccineacid H 3.11–7.77 (HL-60, HeLa, MCF-7) Broad-spectrum activity
Kadcoccineacid B 3.11–7.77 (HL-60, A-549) Similar potency but narrower cell line coverage
Kadcoccinone E 2.89–4.56 (A549, HT-29) Higher potency due to 23S,24R conformation
Seco-coccinic acid A 16.6 (HL-60) Weak activity; requires higher concentrations

Anti-HIV Activity

Compound Inhibition Rate (%) Mechanism Notes
Kadcoccineacid H 19.4 ± 14.4 Targets HIV-1 protease/reverse transcriptase
Kadcoccinic acid D 12.4 ± 12.5 Less effective against viral entry
Micrandilactone C 85.2 (HIV-1) Stronger inhibition via cell membrane disruption

Other Pharmacological Activities

  • Kadcoccitane C : Exhibits anticoagulant activity by inhibiting thrombin generation (19.4 ± 14.4% inhibition) .
  • Kadlongilactone C : Potent inhibitor of platelet aggregation (linked to MAP kinase signaling) .
  • Kadcoccinic acid B : Antioxidant and neuroprotective effects, absent in Kadcoccineacid H .

Key Research Findings

Structural-Activity Relationships (SAR): The 5-substituted 2(5H)-furanone in Kadcoccineacid H enhances cytotoxicity compared to epoxide-containing analogs (e.g., kadcoccinones B and C) . C-17 side chain modifications dictate anti-HIV potency; esterification (as in kadcoccitanes) reduces viral inhibition .

Dual Activity Profile :
Kadcoccineacid H uniquely combines cytotoxicity and anti-HIV activity , whereas most analogs specialize in one domain (e.g., kadcoccitane C for anticoagulation) .

Limitations: Moderate potency (IC50 > 3 μM) compared to clinical agents like 5-fluorouracil (IC50 ~ 0.1 μM) . Limited bioavailability due to high molecular weight and hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.